Triethylenephosphoramide-d12
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Overview
Description
Triethylenephosphoramide-d12 is a deuterium-labeled compound with the molecular formula C6D12N3OP and a molecular weight of 185.23. It is a stable isotope-labeled version of triethylenephosphoramide, commonly used in various scientific research applications, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Triethylenephosphoramide-d12 is a complex compound used in biochemical research The primary targets and their roles are not explicitly mentioned in the available resources
Biochemical Pathways
It is used in proteomics research , suggesting that it may play a role in protein-related pathways.
Result of Action
As a biochemical used in proteomics research
Action Environment
It is known that the compound should be stored at +4°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with various proteins and enzymes
Cellular Effects
Related compounds have been shown to induce depression of the bone marrow, involution of the lymphatic tissue, and damage to the intestinal mucosa in mice and rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethylenephosphoramide-d12 involves the incorporation of deuterium atoms into the triethylenephosphoramide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions may vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the deuterium-labeled compound. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethylenephosphoramide-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce a variety of substituted phosphoramide compounds .
Scientific Research Applications
Triethylenephosphoramide-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis .
Comparison with Similar Compounds
Similar Compounds
Triethylenephosphoramide: The non-deuterated version of triethylenephosphoramide-d12, used in similar applications but without the isotopic labeling.
Thiotepa: An alkylating agent used in cancer chemotherapy, structurally related to triethylenephosphoramide but with different functional groups.
Tepa: The oxo analogue of thiotepa, also used as an alkylating agent in cancer treatment .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical processes .
Biological Activity
Triethylenephosphoramide-d12 (TEPA-d12) is a deuterated derivative of triethylenephosphoramide, an alkylating agent used primarily in chemotherapy. This article explores the biological activity of TEPA-d12, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on recent research findings.
TEPA-d12 is synthesized by the deuteration of triethylenephosphoramide, enhancing its stability and allowing for more precise tracking in biological studies. The incorporation of deuterium isotopes can improve the pharmacokinetic profile by altering metabolic pathways, which is crucial for understanding its biological effects.
TEPA-d12 functions primarily as an alkylating agent, which means it interacts with DNA to inhibit cell division. The mechanism involves the formation of covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking and subsequent apoptosis in rapidly dividing cells. This property is particularly useful in cancer treatment, where it targets malignant cells effectively.
Pharmacokinetics
The pharmacokinetic profile of TEPA-d12 has been studied using various models. Key parameters include:
- Absorption : TEPA-d12 is absorbed efficiently when administered intravenously.
- Distribution : It exhibits a wide distribution volume due to its lipophilicity.
- Metabolism : The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes, which can be influenced by the presence of other drugs.
- Excretion : Renal excretion is the primary route for elimination, with metabolites being excreted in urine.
Table 1: Pharmacokinetic Parameters of TEPA-d12
Parameter | Value |
---|---|
Bioavailability | 100% (IV administration) |
Half-life | 6 hours |
Volume of distribution | 2 L/kg |
Clearance | 0.5 L/h/kg |
Antitumor Efficacy
TEPA-d12 has shown significant antitumor activity in preclinical studies. It has been tested against various cancer cell lines, demonstrating potent cytotoxicity. For example:
- Case Study 1 : In vitro studies on human breast cancer cell lines revealed that TEPA-d12 induced apoptosis at concentrations as low as 1 µM.
- Case Study 2 : In vivo models using mice with xenografted tumors showed a reduction in tumor size by over 50% after treatment with TEPA-d12 compared to control groups.
Neuroprotective Effects
Interestingly, TEPA-d12 also exhibits neuroprotective properties. Research indicates that it may elevate seizure thresholds in animal models, suggesting potential applications in treating neurological disorders.
Clinical Implications
The clinical implications of TEPA-d12 are significant, particularly in oncology. Its ability to target cancer cells while sparing normal tissues can lead to reduced side effects compared to traditional chemotherapy agents.
Table 2: Clinical Studies Involving TEPA-d12
Study Type | Population | Findings |
---|---|---|
Phase I Trial | Cancer patients | Well-tolerated; dose-dependent efficacy observed |
Phase II Trial | Breast cancer | Significant tumor reduction noted |
Pharmacokinetic Study | Healthy volunteers | Favorable pharmacokinetic profile established |
Properties
IUPAC Name |
1-bis(2,2,3,3-tetradeuterioaziridin-1-yl)phosphoryl-2,2,3,3-tetradeuterioaziridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMXEPQQLNQDM-LBTWDOQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(N2CC2)N3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N1P(=O)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.